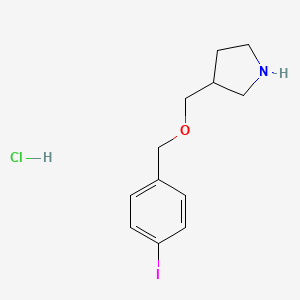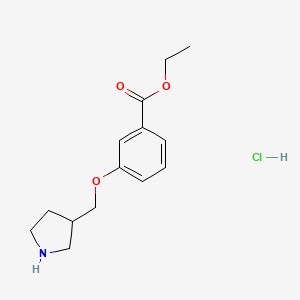
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride is complex, and detailed analysis would require more specific information or resources.Physical And Chemical Properties Analysis
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride has a molecular weight of 353.63 g/mol. For more detailed physical and chemical properties, such as melting point, boiling point, and density, more specific resources or databases would be required .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-Iodobenzyl 3-pyrrolidinylmethyl Ether Hydrochloride Applications
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride is a compound with a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used to obtain compounds for the treatment of human diseases due to its stereochemistry and the ability to efficiently explore pharmacophore space .
Antibacterial Agents: The pyrrolidine scaffold has been shown to contribute significantly to the antibacterial activity of compounds. The introduction of various substituents on the pyrrolidine ring can lead to different biological profiles, which is crucial for developing new antibacterial agents. For instance, the variation in the N′-substituents of pyrrolidine derivatives has been observed to affect antibacterial activity .
Drug Design and Discovery: Due to its non-planarity and sp3 hybridization, the pyrrolidine ring allows for increased three-dimensional coverage in drug molecules. This feature is beneficial in drug design, as it can influence the binding mode to enantioselective proteins, leading to the development of drug candidates with varied biological profiles .
Stereoselective Synthesis: The stereogenicity of carbons in the pyrrolidine ring makes it an important component in stereoselective synthesis. Different stereoisomers of pyrrolidine-containing compounds can be synthesized to achieve a specific biological activity or binding affinity .
Pharmacophore Exploration: The pyrrolidine ring’s ability to efficiently explore the pharmacophore space is crucial for the identification and optimization of biologically active compounds. This exploration is essential for the discovery of novel therapeutic agents with target selectivity .
Modulation of Physicochemical Properties: Incorporating the pyrrolidine ring into drug molecules can modify their physicochemical parameters. This modification is a strategic approach to obtaining optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) results for drug candidates .
Enantioselective Drug Candidates: The spatial orientation of substituents on the pyrrolidine ring can lead to enantioselective drug candidates. This enantioselectivity is significant for the interaction with proteins and can result in a different biological profile for the drug .
Structural Diversity in Medicinal Chemistry: The saturated nature of the pyrrolidine ring allows for greater structural diversity in medicinal chemistry. This diversity is advantageous for generating a wide range of structurally unique compounds for various therapeutic applications .
Bioactive Molecule Development: The pyrrolidine ring is often included in bioactive molecules with target selectivity. Its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are described in the literature for their roles in the development of new treatments .
Eigenschaften
IUPAC Name |
3-[(4-iodophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXAEYKQVVDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397522.png)
![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397523.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397524.png)
![2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397526.png)
![4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397528.png)
![3-[(4-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397529.png)
![4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397531.png)
![Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397536.png)
![2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397537.png)

![3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397540.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397543.png)
![2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397544.png)
![4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397545.png)